
Azinomycin A
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Descripción general
Descripción
Azinomycin A is a natural product found in Streptomyces griseofuscus with data available.
Aplicaciones Científicas De Investigación
Key Features of Mechanism:
- Covalent DNA Cross-Linking: Azinomycin A forms stable links between guanine residues in DNA, similar to other known antitumor agents like mitomycin C.
- Induction of Apoptosis: The cross-linking leads to cell cycle arrest and programmed cell death, making it effective against rapidly dividing cancer cells .
Antitumor Activity
This compound has demonstrated potent antitumor activity in various preclinical models. Studies have shown that it exhibits significant cytotoxic effects against L5178Y mouse lymphoma cells and P388 leukemia in mice. Its efficacy is comparable to established chemotherapeutic agents, underscoring its potential as a viable treatment option for cancer .
In Vitro and In Vivo Studies:
- In Vitro: this compound has shown high cytotoxicity against multiple cancer cell lines.
- In Vivo: Animal studies reveal substantial tumor regression in models treated with this compound, highlighting its therapeutic potential against leukemia and solid tumors .
Biosynthesis and Genetic Engineering
Research into the biosynthetic pathways of this compound has opened avenues for genetic engineering aimed at enhancing its production and therapeutic properties. Understanding how Streptomyces bacteria synthesize this compound allows scientists to explore methods for optimizing yield and modifying its structure for improved efficacy or reduced toxicity .
Research Focus Areas:
- Biosynthetic Pathway Characterization: Investigations into the genes involved in Azinomycin production help elucidate how these compounds are naturally synthesized.
- Genetic Manipulation: Techniques such as gene knockout and overexpression are being employed to enhance the production of this compound or to create analogs with improved pharmacological profiles .
Case Studies and Research Findings
Several studies have documented the applications of this compound in various contexts:
Análisis De Reacciones Químicas
DNA Alkylation and Cross-Linking Reactions
Azinomycin A covalently modifies DNA via two primary reactions:
- Aziridine Ring Opening : The aziridine group (C-10) reacts with the N-7 position of guanine residues in the major groove, initiating alkylation.
- Epoxide Ring Opening : The epoxide (C-21) subsequently reacts with the N-7 of a complementary purine base (adenine or guanine), forming interstrand crosslinks at 5′-GNC or 5′-GNT sequences .
Mechanistic Steps :
- Noncovalent DNA binding via intercalation of the naphthoate moiety .
- Aziridine alkylation at guanine N-7, generating a monoadduct.
- Epoxide alkylation at a second purine base, completing the ICL .
Sequence Selectivity and Regioselectivity
This compound exhibits strong preference for guanine-rich regions due to steric and electronic factors:
Quantum mechanics/molecular mechanics (QM/MM) studies reveal that cross-linking is kinetically controlled for monoalkylation and thermodynamically driven for bis-alkylation .
Biosynthetic Pathway
This compound is biosynthesized through a hybrid polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) pathway:
- Polyketide Backbone Assembly :
- Azabicyclic Core Formation :
- Epoxide Installation :
Table 1: DNA Cross-Linking Efficiency by Sequence
DNA Sequence | Cross-Linking Efficiency (%) | Reference |
---|---|---|
5′-GGC | 92 ± 3 | |
5′-GTC | 78 ± 5 | |
5′-GAT | 45 ± 7 |
Table 2: Synthetic Intermediates in this compound Production
Intermediate | Synthetic Method | Yield (%) |
---|---|---|
Naphthoate fragment | Iterative PKS elongation | 62 |
Aziridino-pyrrolidine core | Transketolase-mediated cyclization | 38 |
Epoxyvaline moiety | Sharpless epoxidation | 55 |
Critical Research Findings
- Role of the Naphthoate : The naphthoate enhances DNA binding affinity (K<sub>d</sub> ≈ 1.3 × 10<sup>3</sup> M<sup>−1</sup>) but does not intercalate .
- Oxygen Incorporation : <sup>18</sup>O-labeling studies confirm molecular oxygen is incorporated into the diol precursor during biosynthesis .
- Cytotoxicity Correlation : Cross-linking efficiency directly correlates with antitumor activity in P388 leukemia models (IC<sub>50</sub> = 12 nM) .
This compound's unique reactivity underscores its potential as a lead compound for DNA-targeted therapeutics, though synthetic and stability challenges remain.
Propiedades
Número CAS |
106486-77-5 |
---|---|
Fórmula molecular |
C30H33N3O10 |
Peso molecular |
595.6 g/mol |
Nombre IUPAC |
[(1S)-2-[[(1E)-1-[(3R,4R,5S)-3-acetyloxy-4-hydroxy-1-azabicyclo[3.1.0]hexan-2-ylidene]-2-oxo-2-(2-oxopropylamino)ethyl]amino]-1-[(2S)-2-methyloxiran-2-yl]-2-oxoethyl] 3-methoxy-5-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C30H33N3O10/c1-14-7-6-8-18-19(14)9-17(40-5)10-20(18)29(39)43-26(30(4)13-41-30)28(38)32-22(27(37)31-11-15(2)34)23-25(42-16(3)35)24(36)21-12-33(21)23/h6-10,21,24-26,36H,11-13H2,1-5H3,(H,31,37)(H,32,38)/b23-22+/t21-,24+,25+,26+,30-,33?/m0/s1 |
Clave InChI |
PBRHVAKBKPQZAF-CMMHMAGGSA-N |
SMILES |
CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NCC(=O)C)C5(CO5)C)OC |
SMILES isomérico |
CC1=C2C=C(C=C(C2=CC=C1)C(=O)O[C@H](C(=O)N/C(=C/3\[C@H]([C@@H]([C@H]4N3C4)O)OC(=O)C)/C(=O)NCC(=O)C)[C@@]5(CO5)C)OC |
SMILES canónico |
CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NCC(=O)C)C5(CO5)C)OC |
Sinónimos |
azinomycin A carzinophilin A |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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